2-hydroxyethyl Pentanoate

Description

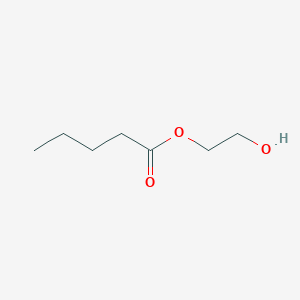

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-3-4-7(9)10-6-5-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNKWCJODVREDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies

Chemical Synthesis Pathways for 2-Hydroxyethyl Pentanoate and its Derivatives

Traditional organic chemistry provides a robust toolbox for the construction of this compound and its derivatives. These methods range from direct esterification to more complex multi-step strategies involving the introduction of specific functional groups and stereocenters.

The most direct route to this compound is the esterification of pentanoic acid with ethylene (B1197577) glycol. This reaction, a type of condensation reaction, forms an ester and water. youtube.com The Fischer-Speier esterification is a classic example, typically catalyzed by a strong acid like sulfuric acid or tosic acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com To drive the reversible reaction towards the product side, an excess of one reactant (usually the alcohol) is used, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk

Another approach involves the reaction of a carboxylic acid with an epoxide, in this case, ethylene oxide. This reaction can be catalyzed by various compounds, including activated trivalent chromium carboxylates, to yield the corresponding 2-hydroxyethyl ester. google.com This method offers an alternative to traditional acid-catalyzed esterification.

Modern catalysts have also been developed to facilitate this transformation under milder conditions. For instance, a combination of a dried ion-exchange resin (Dowex H+) and sodium iodide (NaI) has been shown to be an effective system for the esterification of various carboxylic acids. nih.gov

Table 1: Catalytic Methods for Esterification

| Catalyst System | Reactants | Key Features |

| Sulfuric Acid (H₂SO₄) | Pentanoic Acid + Ethylene Glycol | Classic Fischer esterification; equilibrium-driven reaction. masterorganicchemistry.com |

| Trivalent Chromium Carboxylate | Pentanoic Acid + Ethylene Oxide | Direct addition to epoxide; avoids water byproduct. google.com |

| Dowex H⁺/NaI | Carboxylic Acids + Alcohols | Mild conditions; heterogeneous catalyst simplifies workup. nih.gov |

Pentanoic acid, also known as n-valeric acid, is the primary precursor for the synthesis of its esters, including this compound. atamanchemicals.com The acid itself can be prepared through various means. One notable method is the malonic ester synthesis, which allows for the creation of carboxylic acids from alkyl halides. chemistrysteps.compressbooks.pub In this process, diethyl malonate is deprotonated to form a nucleophilic enolate, which then undergoes alkylation with an appropriate alkyl halide. Subsequent hydrolysis of the ester groups and decarboxylation yields the desired carboxylic acid, lengthened by two carbon atoms from the initial malonate. pressbooks.pub

While 2-oxoacetic acid is not a direct precursor to this compound, the principle of using functionalized precursors is central to organic synthesis. For example, 3-oxopentanoic acid derivatives can be catalytically reduced to the corresponding 3-hydroxy-pentanoic diacid derivatives, which can then be further manipulated. google.com Similarly, oxidative cleavage of specific alkenes can yield carboxylic acids, providing another route to pentanoic acid from different starting materials. mnstate.edu

The synthesis of more complex derivatives of this compound often requires multi-step strategies where key functional groups are introduced sequentially. ontosight.ai

Alkylation is a fundamental carbon-carbon bond-forming reaction. Enolate ions, formed by treating esters like ethyl pentanoate with a strong base, are potent nucleophiles. pressbooks.pub These enolates can react with alkyl halides in an SN2 reaction to introduce alkyl groups at the α-position (the carbon adjacent to the carbonyl group). pressbooks.pub This method allows for the synthesis of a wide array of substituted pentanoates. metu.edu.trresearchgate.net Advanced catalytic systems, such as those employing Palladium(II), can facilitate the alkylation of unactivated C(sp³)–H bonds, offering a powerful tool for late-stage functionalization. scispace.com

Hydroxylation , the introduction of a hydroxyl group, is another crucial transformation. While direct hydroxylation of unactivated C-H bonds can be challenging, specific methodologies exist. For instance, mammalian enzymes have been shown to hydroxylate certain pentanoate derivatives, a process that inspires synthetic chemists to develop analogous chemical methods. nih.gov In multi-step syntheses, hydroxyl groups are often introduced by the reduction of a ketone or via the ring-opening of an epoxide. The synthesis of complex pentanoic acid derivatives frequently employs hydroxylation as a key step to build molecular complexity. ontosight.ai

The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that combines an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). organic-chemistry.orgwikipedia.org The product is a highly functionalized molecule, often an allylic alcohol, which contains multiple reactive handles for further transformation. nrochemistry.com

This reaction provides access to versatile building blocks that can be converted into functionalized pentanoates. rsc.org For example, the adduct from a Baylis-Hillman reaction can undergo subsequent reactions such as hydrogenation and esterification to yield a saturated, functionalized pentanoate ester. The reaction's ability to create densely functionalized products makes it a valuable strategy in the synthesis of complex organic molecules. wikipedia.orgnih.gov

The general mechanism involves the addition of the amine catalyst to the activated alkene to form a stabilized zwitterionic enolate. This nucleophile then adds to the aldehyde, and a subsequent elimination of the catalyst regenerates the active species and yields the final product. nrochemistry.com

The production of enantiomerically pure compounds is a cornerstone of modern organic synthesis. Chiral pentanoate esters and their acid precursors can be synthesized through several asymmetric strategies.

One approach is the use of chiral auxiliaries. For instance, the alkylation of l- and d-menthyl pentanoate utilizes the chirality of the menthyl group to direct the stereochemical outcome of the reaction. metu.edu.tr Another method involves the Friedel-Crafts acylation using chiral N-protected α-amino acid derivatives, such as N-hydroxysuccinimide esters, to create chiral ketones that can be further elaborated. mdpi.com

Multi-step synthesis starting from chiral precursors is also common. For example, a chiral 5-hydroxy-pentanoate derivative has been synthesized from fluorobenzene (B45895) and glutaric anhydride (B1165640) through a sequence of Friedel-Crafts acylation, reduction, cyclization, and alcoholysis. google.com The synthesis of chiral cyclopropane-containing fatty acid esters has also been achieved through multi-step sequences involving key intermediates. bangor.ac.ukresearchgate.net

Furthermore, enzymatic resolutions and asymmetric catalysis are powerful tools. Lipase-catalyzed stereoselective acylation of 4-hydroxypentanoic acid salts, derived from γ-valerolactone, can produce enantiopure (R)-4-(acyloxy)pentanoic acids. acs.org

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes can operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral compounds like hydroxy esters. nih.gov

Lipases are among the most widely used enzymes in organic synthesis. They can catalyze the kinetic resolution of racemic alcohols or esters. In the context of pentanoates, lipases can be used for the enantioselective hydrolysis of a racemic ester, yielding one enantiomer of the alcohol and the unreacted enantiomer of the ester. For example, Thermomyces lanuginosus lipase (B570770) has been used in the kinetic resolution of racemic methyl 3-methyl-5-ferrocenylpentanoate. lmaleidykla.lt Similarly, porcine pancreatic lipase can catalyze the asymmetric lactonization of a racemic methyl γ-hydroxypentanoate. sci-hub.se

Dehydrogenases are another important class of enzymes. They catalyze redox reactions and can be used for the asymmetric reduction of keto-acids to chiral hydroxy acids. For instance, a 2-hydroxy carboxylic acid dehydrogenase from Lactobacillus delbrueckii can produce (R)-hydroxy derivatives of 2-keto acids. google.com The synthesis of (S)-2-hydroxypentanoic acid has been achieved with high yield and optical purity using duck ε-crystallin, which possesses L-lactate dehydrogenase activity, coupled with an NADH regeneration system. nih.gov

Other biocatalytic approaches include the use of aldolases for C-C bond formation to create precursors for hydroxy acids acs.orgoup.com and the use of ketoreductases for the asymmetric reduction of β-keto esters to access chiral β-hydroxy esters. nih.gov These enzymatic methods provide direct and efficient routes to optically active building blocks for complex synthesis. nih.gov

Table 2: Enzymes in the Synthesis of Hydroxy Pentanoate Derivatives

| Enzyme Class | Example Enzyme | Application | Product Type |

| Lipases | Thermomyces lanuginosus lipase | Kinetic resolution of racemic esters. lmaleidykla.lt | Chiral acids and esters |

| Dehydrogenases | Lactobacillus delbrueckii 2-hydroxy carboxylic acid dehydrogenase | Asymmetric reduction of keto acids. google.com | Chiral hydroxy acids |

| Dehydrogenases | Duck ε-crystallin (L-LDH activity) | Asymmetric reduction of 2-ketopentanoic acid. nih.gov | (S)-2-hydroxypentanoic acid |

| Aldolases | HMKP aldolase (B8822740) | Aldol (B89426) condensation to form keto-pentanoate precursors. oup.com | Keto-pentanoates |

| Ketoreductases | Engineered ketoreductases | Asymmetric reduction of β-ketodioxinones. nih.gov | Chiral β-hydroxydioxinones |

Enzyme-Catalyzed Esterification and Lactonization

Enzymatic catalysis, particularly using lipases, has become a cornerstone of green and selective ester synthesis. frontiersin.org Lipases (E.C. 3.1.1.3) are hydrolases that can catalyze the formation of ester bonds in non-aqueous environments, offering high chemo-, regio-, and enantioselectivity under mild reaction conditions. mdpi.comnih.gov This avoids the need for harsh catalysts and high temperatures associated with traditional chemical esterification, reducing energy consumption and by-product formation. mdpi.com

For the synthesis of this compound, a lipase would catalyze the direct esterification of a pentanoic acid derivative (like valeric acid or 2-hydroxypentanoic acid) and ethylene glycol. The choice of lipase is critical, as different enzymes exhibit varying affinities for substrates based on chain length and structure. Studies on Candida rugosa lipase, for instance, have shown that its activity can be significantly influenced by the carbon chain length of both the carboxylic acid and the alcohol. While it can successfully catalyze the synthesis of numerous esters, the yields and reaction rates often decrease as the chain length of the substrates increases beyond an optimal point. researchgate.net

The table below illustrates the general influence of substrate chain length on the yield of lipase-catalyzed esterification, based on findings from studies on various esters. researchgate.net

Table 1: Influence of Substrate Chain Length on Lipase-Catalyzed Esterification Yield

| Carboxylic Acid | Alcohol | Typical Yield (%) |

|---|---|---|

| Propanoic Acid | Pentanol | > 90% |

| Butanoic Acid | Butanol | > 90% |

| Butanoic Acid | Isopentanol | > 90% |

| Pentanoic Acid | Pentanol | < 70% |

| Hexanoic Acid | Pentanol | < 70% |

| Octanoic Acid | Pentanol | > 70% |

| Decanoic Acid | Pentanol | > 70% |

Data derived from studies on Candida rugosa lipase, demonstrating variable affinity for different chain lengths. researchgate.net

Lactonization, the intramolecular esterification of a hydroxy acid, is another key transformation catalyzed by enzymes. In the context of this compound's precursors, a molecule like 4-hydroxypentanoic acid could be cyclized to form γ-valerolactone under enzymatic catalysis.

Stereoselective and Enantioselective Production of 2-Hydroxypentanoic Acid Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, methods for the stereoselective and enantioselective synthesis of the 2-hydroxypentanoic acid moiety are of high importance. Enantiomerically pure β-hydroxy esters, for example, are valuable building blocks in the pharmaceutical industry. rsc.org

One of the most effective strategies to produce enantiomerically pure 2-hydroxypentanoic acid derivatives is the asymmetric reduction of the corresponding α-keto acid, 2-oxopentanoic acid. This can be achieved using chemo-catalytic methods, such as asymmetric hydrogenation with chiral metal complexes (e.g., Ru(II)-BINAP), or through biocatalytic reductions. nih.gov

Furthermore, radical-based strategies have been developed for the synthesis of enantiopure dialkyl carbinols from α-hydroxy acids. For instance, commercially available 2-hydroxypentanoic acid can be converted in two steps to a chiral carbinol with 91% enantiomeric excess (ee) via an O-protection/acid activation followed by an enantioselective decarboxylative cross-coupling (EDCC). nih.gov This highlights a modern approach to creating complex chiral centers from readily available precursors.

Biocatalyst Identification and Optimization

The success of biocatalytic routes hinges on the identification and optimization of suitable enzymes. For the synthesis of this compound and its precursors, several classes of enzymes are particularly relevant.

Porcine Pancreatic Lipase (PPL): PPL is a widely used and commercially available lipase known for its stability and activity in organic media. core.ac.uk It has been successfully employed in the esterification of various acids and alcohols. core.ac.uknih.govresearchgate.net The efficiency and enantioselectivity of PPL-catalyzed reactions are highly dependent on the solvent. Studies on the resolution of racemic glycidol (B123203) via esterification with butyric acid showed that chloroform (B151607) was among the best solvents for achieving high enantiomeric purity of the resulting ester. nih.gov PPL can also catalyze the enantioselective hydrolysis of N-protected amino acid esters, demonstrating its utility in resolving racemates. oup.com

Table 2: Effect of Organic Solvent on Porcine Pancreatic Lipase (PPL) Enantioselectivity

| Solvent | Log P Value | Enantiomeric Purity (e.p.) of (S)-glycidyl butyrate (B1204436) (%) |

|---|---|---|

| Chloroform | 2.0 | 83 ± 2 |

| Toluene | 2.5 | Lower than Chloroform |

| Heptane | 4.0 | Lower than Chloroform |

Data from the PPL-catalyzed esterification of glycidol with butyric acid, showing that solvent properties other than just hydrophobicity (log P) influence enantioselectivity. nih.gov

Duck ε-crystallin: This protein, found in the eye lens of ducks, is identical to heart muscle L-lactate dehydrogenase (LDH) (E.C. 1.1.1.27). nih.govmdc-berlin.de It catalyzes the NADH-dependent reduction of α-keto acids to the corresponding (L)-α-hydroxy acids. A kinetic analysis of duck ε-crystallin with 19 different α-keto acids as substrates revealed its potential for synthesizing important chiral α-hydroxy acids. nih.gov This enzyme could be applied to the stereospecific reduction of 2-oxopentanoic acid to produce (L)-2-hydroxypentanoic acid, a key chiral precursor for this compound.

Table 3: Kinetic Constants of Duck ε-crystallin for Various α-Keto Acid Substrates

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |

|---|---|---|---|

| Pyruvate (B1213749) | 0.11 | 233 | 2.1 x 106 |

| 2-Ketobutyrate | 0.45 | 250 | 5.6 x 105 |

| 2-Ketovalerate | 0.20 | 250 | 1.3 x 106 |

| 2-Ketocaproate | 0.10 | 200 | 2.0 x 106 |

This data indicates that duck ε-crystallin is highly active toward 2-ketovalerate (2-oxopentanoate), making it a suitable biocatalyst for producing the chiral hydroxy acid precursor. nih.gov

Aldolases: Aldolases are powerful tools for C-C bond formation. Specifically, a 4-hydroxy-2-keto-pentanoic acid (HKP) aldolase, a class I aldolase from E. coli, catalyzes the reversible aldol addition of acetaldehyde (B116499) to pyruvate to form 4-hydroxy-2-ketopentanoic acid. google.comgoogle.com This specific keto acid is a direct precursor to the 2-hydroxypentanoic acid backbone. By employing protein engineering techniques such as directed evolution or computational design, the substrate specificity of aldolases can be altered to accept different aldehydes, potentially allowing for the synthesis of various substituted pentanoic acid derivatives. google.com

Chemo-Enzymatic Approaches in Complex Molecule Synthesis

Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic catalysis to build complex molecules efficiently. researchgate.net This strategy is particularly valuable for producing chiral intermediates for pharmaceuticals, such as the angiotensin-converting enzyme (ACE) inhibitors, which often share structural motifs with this compound. researchgate.net

A plausible chemo-enzymatic route to (R)-2-hydroxyethyl pentanoate could involve:

Enzymatic Aldol Addition: Use of an aldolase to condense pyruvate and propanal, forming 2-keto-4-hydroxypentanoic acid.

Chemical/Enzymatic Reduction: Stereoselective reduction of the C2 keto group. For example, a biocatalytic process using a screened microorganism like Pichia pastoris or a specific carbonyl reductase can reduce an α-keto ester to the desired (R)-hydroxy ester with high conversion and enantioselectivity. researchgate.net

Chemical/Enzymatic Esterification: A final lipase-catalyzed esterification of the resulting (R)-2-hydroxypentanoic acid with ethylene glycol to yield the final product.

This multi-step approach allows for precise control over stereochemistry and functionality at different stages of the synthesis. nih.gov

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles is essential for developing modern, sustainable chemical processes. This involves minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks.

Development of Sustainable Synthetic Procedures

Sustainable procedures for ester synthesis focus on improving atom economy and reducing environmental impact. rsc.org Key developments include:

One-Pot Reactions: Combining multiple reaction steps into a single pot minimizes the need for intermediate purification steps, saving solvents, time, and energy. An efficient one-pot preparation of γ-hydroxy-α,β-acetylenic esters has been demonstrated, which aligns with the green chemistry principle of minimizing synthetic operations. rsc.org

Use of Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives is a major goal. The biomass-derived solvent 2-MeTHF has been shown to be an effective replacement for solvents like THF in the synthesis of γ-hydroxy-α,β-acetylenic esters, leading to significant improvements in yield. rsc.org Glycerol has also been explored as a green solvent for the reduction of β-ketoesters to β-hydroxyesters, offering a more efficient and sustainable alternative to conventional methods using methanol. blogspot.com

Solvent-Free Systems: Conducting reactions without any solvent can dramatically reduce waste. Lipase-catalyzed synthesis of esters is often feasible under solvent-free conditions, further enhancing the green credentials of the process. mdpi.com

Photoredox-Catalyzed Decarboxylation for Amino Acid Derivatives

Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C bonds under exceptionally mild conditions. mdpi.com One of its most innovative applications is in the decarboxylative functionalization of abundant feedstocks like amino acids. nih.govacs.org

In this approach, an α-amino acid can be oxidized by a photoactivated catalyst, leading to the loss of carbon dioxide and the formation of a highly reactive α-amino radical. nih.gov This radical can then be intercepted by a coupling partner, such as an aryl halide in a nickel-catalyzed process, to form valuable benzylic amine structures. nih.gov This strategy has been used for the decarboxylative allylation of α-amino acids and the arylation of α-amino acid derivatives. nih.gov

A hypothetical application to synthesize a precursor for this compound could start from an amino acid like norvaline. Through a photoredox-mediated process, the carboxyl group could be replaced, setting the stage for subsequent chemical modifications to install the 2-hydroxy group and perform the esterification. This method represents a cutting-edge strategy for converting biomass-derived materials into complex chemical structures. acs.orgthieme-connect.com

Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Separation and Analysis

Chromatography is the cornerstone for separating 2-hydroxyethyl pentanoate from intricate sample matrices. The choice of chromatographic technique is dictated by the sample's complexity and the specific analytical goal, such as quantification or isomeric separation.

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a primary technique for the analysis of volatile esters like this compound. In studies of analogous compounds, such as ethyl 2-hydroxy-4-methylpentanoate (B1259815) found in wine, GC-MS is used for both identification and quantification. researchgate.net The method involves volatilizing the sample and passing it through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase.

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power and sensitivity. leco.com This technique uses two different columns connected by a modulator, providing much higher resolution than single-column GC. leco.commdpi.com For highly complex samples like certain foods or environmental extracts where numerous volatile compounds coexist, GCxGC can effectively separate co-eluting peaks, enabling more confident identification and characterization of trace components. leco.comnih.gov The structured nature of GCxGC chromatograms, where compounds are organized by chemical class, further aids in the identification process. leco.com

| Parameter | Condition |

|---|---|

| First Dimension (1D) Column | e.g., Non-polar (DB-5 type) |

| Second Dimension (2D) Column | e.g., Polar (Wax or ionic liquid type) |

| Modulation Period | 2.5 - 3 seconds |

| Detector | Time-of-Flight Mass Spectrometry (TOF-MS) |

| Sample Introduction | Headspace Solid-Phase Microextraction (HS-SPME) |

Since this compound possesses a chiral center at the C-2 position, it can exist as two non-superimposable mirror images, or enantiomers. Chiral gas chromatography is the definitive method for separating and quantifying these enantiomers. This technique utilizes a special stationary phase containing a chiral selector, most commonly a derivatized cyclodextrin. acs.orggcms.cz

Research on the structurally related compound ethyl 2-hydroxy-4-methylpentanoate in wine has demonstrated the power of this approach. acs.orgnih.gov Using a γ-cyclodextrin-based chiral column, analysts were able to separate the (R) and (S) enantiomers and determine their relative distribution in different types of wine. acs.orgnih.gov Such separations are crucial, as enantiomers can have distinct biological activities or sensory properties. The resolution factor (R) is a key metric in chiral chromatography, with a value of 1.5 indicating baseline separation of the two enantiomer peaks. gcms.cz

Liquid chromatography (LC) is an indispensable tool for analyzing complex liquid samples, particularly those containing polar and non-volatile compounds. nih.gov For matrices that may contain this compound alongside a wide array of other substances, such as in metabolic studies or analyses of food products, LC provides robust separation capabilities. researchgate.netcopernicus.org

Reverse-phase high-performance liquid chromatography (RP-HPLC), where the stationary phase is non-polar, is a common mode used for separating moderately polar compounds. nih.govsielc.com In cases involving highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed. nih.gov The separation in LC is based on the differential partitioning of analytes between the mobile phase and the stationary phase. nih.gov By coupling LC with mass spectrometry (LC-MS), researchers can achieve both separation and highly sensitive detection, making it a powerful method for analyzing complex biological or environmental samples. copernicus.org

Mass Spectrometry (MS) for Structural Confirmation and Metabolite Identification

Mass spectrometry is a critical detection method used in conjunction with chromatography for the definitive identification of this compound. It provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which serves as a molecular fingerprint.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of a compound's elemental formula, offering a much higher degree of confidence in its identification compared to low-resolution mass spectrometry. researchgate.netmdpi.com In the analysis of complex mixtures where multiple compounds may have the same nominal mass, HRMS can distinguish between them based on their exact masses. nih.gov Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution, making them invaluable for non-targeted screening and the structural elucidation of unknown compounds in various matrices. researchgate.net

Tandem mass spectrometry (MS/MS) is a powerful technique used for structural confirmation and the identification of metabolites. openagrar.de In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the compound of interest is selected and then fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions, known as the product ion spectrum, are characteristic of the precursor's structure. openagrar.denih.gov

For this compound, MS/MS analysis would reveal a distinct fragmentation pattern. This pattern can be used to confirm the identity of the compound in a complex sample or to identify related metabolites where the core structure has been modified. By analyzing the neutral losses and the m/z of the product ions, researchers can piece together the molecule's structure. researchgate.net

| Product Ion (m/z) | Plausible Neutral Loss | Fragment Identity |

|---|---|---|

| 129.08 | H₂O (18 Da) | Loss of hydroxyl group |

| 103.07 | C₂H₄O (44 Da) | Loss of acetaldehyde (B116499) from ethyl ester |

| 85.06 | C₂H₆O₂ (62 Da) | Loss of ethylene (B1197577) glycol moiety |

| 71.05 | C₃H₆O₂ (76 Da) | Acylium ion from pentanoyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, their relative numbers, the electronic environment of each type, and the number of neighboring protons. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (terminal methyl) | ~0.9 | Triplet | 3H |

| CH₂ (next to methyl) | ~1.3-1.4 | Multiplet | 2H |

| CH₂ (beta to carbonyl) | ~1.6 | Multiplet | 2H |

| CH₂ (alpha to carbonyl) | ~2.3 | Triplet | 2H |

| O-CH₂ (ester) | ~4.2 | Triplet | 2H |

| CH₂-OH | ~3.8 | Triplet | 2H |

| OH | Variable | Singlet | 1H |

This table is based on general chemical shift values and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. nih.govhmdb.ca Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | ~174 |

| O-CH₂ (ester) | ~67 |

| CH₂-OH | ~61 |

| CH₂ (alpha to carbonyl) | ~34 |

| CH₂ (beta to carbonyl) | ~27 |

| CH₂ (next to methyl) | ~22 |

| CH₃ (terminal methyl) | ~14 |

This table is based on general chemical shift values and may vary depending on the solvent and experimental conditions.

Solid-state NMR, particularly using cross-polarization (CP) and magic-angle spinning (MAS) techniques, is a powerful method for elucidating the structure of solid materials. nih.govemory.edu While typically applied to polymers and other insoluble materials, it can also be used to study crystalline small molecules. nih.govresearchgate.netspbftu.ruresearchgate.net CP/MAS NMR provides information about the molecular structure and packing in the solid state. nih.gov For this compound, this technique could be used to study its crystalline form, providing insights into intermolecular interactions, such as hydrogen bonding, which are not observable in solution-state NMR. The chemical shifts in a solid-state NMR spectrum can differ from those in a solution-state spectrum due to these intermolecular effects.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govebsco.comresearchgate.net It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. ebsco.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, the FTIR spectrum would show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-oxygen (C-O) functional groups.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) | Stretching | Broad, ~3400 |

| C-H (alkane) | Stretching | ~2850-2960 |

| C=O (ester) | Stretching | Strong, ~1735 |

| C-O (ester) | Stretching | ~1100-1300 |

This table provides general absorption ranges; the exact positions can be influenced by the molecular environment and physical state. mdpi.comnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. uha.frwebmineral.comrigaku.com When a beam of X-rays is directed at a crystal, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. By analyzing the angles and intensities of the diffracted beams, it is possible to construct a three-dimensional electron density map of the molecule and thus determine the precise arrangement of atoms.

For this compound, single-crystal XRD analysis would provide definitive information about its crystal structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another. researchgate.netresearchgate.net This detailed structural information is crucial for understanding the physical properties of the compound in the solid state. Powder XRD can be used to identify the crystalline phases present in a bulk sample. webmineral.com

Chiroptical Spectroscopy (Polarimetry, Circular Dichroism) for Asymmetric Induction Assessment

The analysis of chiral molecules, such as the enantiomers of this compound, necessitates techniques that can differentiate between non-superimposable mirror images. Chiroptical spectroscopy, which includes polarimetry and circular dichroism (CD), is fundamental for assessing the stereochemical outcome of asymmetric syntheses.

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are key indicators of enantiomeric purity. In the context of synthesizing chiral hydroxy esters, polarimetry serves as a direct method to determine the enantiomeric excess (e.e.) of the product mixture. For instance, in the asymmetric synthesis of various chiral β-, γ-, and δ-hydroxy esters, polarimetry is a standard technique to measure the specific rotation [α] of the purified products. figshare.com This value is then compared to the known specific rotation of the pure enantiomer to calculate the e.e. figshare.com The synthesis of chiral amines, which can be precursors to chiral esters, also heavily relies on polarimetry to confirm the enantiopurity of the final products. mdpi.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net This technique provides detailed information about the three-dimensional structure of chiral compounds. mdpi.comnih.gov A CD spectrum, which plots the difference in absorption (Δε) against wavelength, can exhibit both positive and negative peaks, offering a distinct fingerprint for a specific enantiomer. mdpi.com

In research involving the enzymatic synthesis of related chiral hydroxy esters, such as methyl γ-hydroxypentanoate, CD spectroscopy is a powerful tool for confirming the absolute configuration and assessing the enantiomeric excess of the resulting lactone. sci-hub.se While a racemic mixture will not produce a CD signal, a mixture with an excess of one enantiomer will generate a spectrum whose intensity is proportional to the e.e. The characteristic CD spectrum, with positive and negative bands at specific wavelengths, can be correlated to a particular enantiomeric form, thereby confirming the success of the asymmetric induction. researchgate.netsci-hub.se For example, the PPL-catalyzed synthesis of γ-methyl-γ-butyrolactone from a racemic hydroxy ester yields a product with a distinct CD spectrum, confirming the enantiomeric enrichment. sci-hub.se This approach is directly transferable to the assessment of asymmetrically synthesized this compound.

The table below summarizes the application of these techniques in the analysis of chiral hydroxy esters, which is analogous to the analysis of this compound.

| Technique | Principle | Application in Asymmetric Induction Assessment | Example Finding |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral substance. | Determination of specific rotation ([α]) and calculation of enantiomeric excess (e.e.). | A synthesized chiral hydroxy ester exhibited a specific rotation of -27.2°, corresponding to an e.e. of >99% for the (S)-isomer. figshare.com |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Confirmation of absolute configuration and enantiomeric purity by comparing the experimental spectrum to a standard or by observing a non-zero signal. | The CD spectrum of an enzymatically produced lactone showed distinct positive and negative bands, indicating the successful production of a non-racemic mixture. sci-hub.se |

Sample Pretreatment and Extraction Methodologies (e.g., Headspace Solid-Phase Microextraction, Solvent Extraction)

The accurate analysis of this compound, particularly from complex matrices like biological samples, food products, or industrial process streams, requires effective sample pretreatment and extraction. The choice of method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique, typically gas chromatography (GC) or liquid chromatography (LC).

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, non-invasive, and efficient technique for extracting volatile and semi-volatile organic compounds (VOCs) from various matrices. srce.hrfrontiersin.org It is particularly well-suited for the analysis of esters like this compound in beverages, foods, and environmental samples. nih.govnih.gov The method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample. Analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. srce.hr After an equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

The efficiency of HS-SPME is influenced by several factors, which must be optimized for reliable quantification. frontiersin.orgnih.gov

Interactive Data Table: HS-SPME Optimization Parameters To view details, select a parameter from the dropdown menu.

| Parameter | Description | Common Options/Ranges for Esters | Rationale |

|---|

Solvent Extraction , specifically liquid-liquid extraction (LLE), is a conventional and robust method for isolating compounds from aqueous solutions or solid samples. nih.gov In this technique, a solvent that is immiscible with the sample matrix (e.g., water) is used to selectively dissolve the target analyte. For a moderately polar compound like this compound, solvents such as dichloromethane, ethyl acetate, or diethyl ether are commonly employed. orgsyn.org

The process involves vigorously mixing the sample with the extraction solvent in a separatory funnel. The analyte partitions between the two liquid phases based on its relative solubility. After separation of the layers, the organic extract containing the analyte is collected. Multiple extractions are often performed to ensure quantitative recovery. orgsyn.org The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase, which can affect the charge state and thus the solubility of acidic or basic compounds. For hydroxy esters, maintaining a neutral or slightly acidic pH is typical. The combined organic extracts are then dried (e.g., over anhydrous sodium sulfate) and concentrated before analysis. orgsyn.org This method is effective but can be time-consuming and requires significant volumes of organic solvents. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms.

Energetics of Reaction Pathways

DFT calculations can be employed to determine the energetics of various reaction pathways for the synthesis and transformation of this compound. A common route to its synthesis is the Fischer esterification of pentanoic acid with ethylene glycol. DFT can be used to model the potential energy surface of this reaction, identifying the energies of reactants, transition states, intermediates, and products.

For instance, a hypothetical reaction pathway for the acid-catalyzed esterification could be broken down into the following key steps, with DFT providing the activation energies (Ea) for each:

Protonation of the carboxylic acid: The carbonyl oxygen of pentanoic acid is protonated by the acid catalyst.

Nucleophilic attack: The hydroxyl group of ethylene glycol attacks the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

Water elimination: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the catalyst.

Table 1: Hypothetical Activation Energies for the Fischer Esterification of Pentanoic Acid with Ethylene Glycol Calculated by DFT.

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Protonation of pentanoic acid | 5.2 |

| 2 | Nucleophilic attack by ethylene glycol | 15.8 |

| 3 | Proton transfer | 8.1 |

| 4 | Water elimination | 12.5 |

| 5 | Deprotonation | 3.7 |

These calculations can help in understanding the rate-determining step of the reaction and optimizing reaction conditions.

Proposed Mechanistic Studies

DFT is a valuable tool for elucidating reaction mechanisms in detail. For this compound, DFT could be used to investigate the mechanism of its hydrolysis or transesterification reactions. A proposed mechanistic study would involve locating the transition state structures for each elementary step. The geometric parameters and vibrational frequencies of these transition states can be calculated to confirm that they represent a true saddle point on the potential energy surface.

For example, in a base-catalyzed hydrolysis of this compound, DFT could be used to model the formation of the tetrahedral intermediate and the subsequent departure of the ethoxy group. The calculated energy barriers for the different possible pathways would help in identifying the most plausible mechanism. Such studies on similar esterification reactions have shown that the formation of a cyclic pre-reaction complex and a 6-membered ring transition state can favor the process. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and simulate the behavior of molecules.

Structural Analysis using Computational Chemistry Databases

The three-dimensional structure of this compound can be predicted using molecular modeling techniques. A starting structure can be obtained from computational chemistry databases or built using molecular modeling software. This initial structure can then be optimized using molecular mechanics or quantum mechanics methods to find the lowest energy conformation.

Conformational analysis can be performed to identify the different stable conformers of this compound and their relative energies. This is particularly important due to the flexibility of the ethyl and pentanoate chains. The analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

Table 2: Hypothetical Structural Parameters of the Lowest Energy Conformer of this compound.

| Parameter | Atoms Involved | Hypothetical Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (ester) | 1.35 Å |

| Bond Angle | O=C-O | 123° |

| Dihedral Angle | O=C-O-C | 180° (trans) |

Interaction Studies with Biological Targets (e.g., enzyme active sites)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can be used to study the interaction of this compound with the active site of an enzyme, such as a lipase (B570770), which is known to catalyze the hydrolysis or synthesis of esters. nih.gov

A typical molecular docking study would involve:

Obtaining the 3D structure of the target enzyme from a protein database.

Generating a 3D model of this compound.

Docking the ligand (this compound) into the active site of the enzyme.

Scoring the different poses of the ligand to identify the most favorable binding mode.

The results of the docking study can provide insights into the binding affinity, the key amino acid residues involved in the interaction, and the potential catalytic mechanism.

Table 3: Hypothetical Docking Results of this compound with a Lipase Active Site.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -6.5 |

| Interacting Residues | Ser105, His224, Asp187 |

| Type of Interactions | Hydrogen bonding, van der Waals forces |

Statistical and Predictive Modeling (e.g., Group Contribution Method)

Statistical and predictive modeling techniques, such as the group contribution method, can be used to estimate the physicochemical properties of a molecule based on its structure. mdpi.com The group contribution method assumes that the property of a molecule is the sum of the contributions of its individual functional groups. wikipedia.org

To predict a property like the normal boiling point of this compound, the molecule would be broken down into its constituent groups. The contribution of each group to the boiling point is then obtained from a pre-established table of group contributions.

The molecule this compound can be deconstructed into the following groups for a group contribution method like the Joback method: wikipedia.org

-CH3

-CH2-

-COO- (ester group)

-OH (primary alcohol)

Table 4: Hypothetical Group Contributions for the Prediction of the Normal Boiling Point of this compound using the Joback Method.

| Group | Number of Groups (n) | Contribution (T_b) | n * T_b |

|---|---|---|---|

| -CH3 | 1 | 23.58 | 23.58 |

| -CH2- | 4 | 22.88 | 91.52 |

| -COO- | 1 | 76.00 | 76.00 |

| -OH (primary) | 1 | 92.00 | 92.00 |

| Total | 283.10 |

The predicted normal boiling point (Tb) would then be calculated using the Joback formula: Tb (K) = 198.2 + Σ(n * T_b). In this hypothetical case, Tb = 198.2 + 283.10 = 481.3 K.

This method provides a quick and straightforward way to estimate various properties without the need for experimental measurements or complex calculations.

Reactivity and Reaction Mechanism Investigations

Catalytic Reactions Involving Pentanoate Derivatives

The reactivity of pentanoate derivatives, including 2-hydroxyethyl pentanoate, is a subject of significant interest in catalysis, with research exploring various methods to facilitate their transformation into valuable chemicals. These investigations span homogeneous, metal-ligand cooperative, and ionic liquid-mediated catalysis, as well as dehydrogenation and hydrogenation processes.

Homogeneous Catalysis (e.g., Shvo catalyst, iron-based congeners)

Homogeneous catalysis offers a versatile approach for the transformation of pentanoate derivatives. The Shvo catalyst, a ruthenium-based complex, is a notable example, known for its efficacy in hydrogen transfer reactions. wikipedia.orgdiva-portal.orgabo.fi It can catalyze both the hydrogenation of carbonyl groups and the dehydrogenation of alcohols under mild conditions, often without the need for a base. diva-portal.org The mechanism of the Shvo catalyst involves the dissociation of the dimeric complex into a catalytically active 16-electron species and an 18-electron hydride complex. abo.fi The 16-electron complex is implicated in dehydrogenation reactions, while the 18-electron species catalyzes hydrogenation. abo.fi This catalyst has been effectively used in the dehydrogenation of alcohols, a process relevant to the transformation of hydroxy-substituted esters like this compound. diva-portal.orgabo.fi

Iron-based catalysts are also gaining prominence as cost-effective and environmentally benign alternatives for various organic transformations. encyclopedia.pubfrontiersin.org Iron complexes with ligands such as bis(imino)pyridine have demonstrated catalytic activity in oligomerization and polymerization reactions. researchgate.net While direct studies on this compound might be limited, the broader applicability of iron-based catalysts in oxidation and C-C bond formation reactions suggests their potential in modifying pentanoate structures. encyclopedia.pub For instance, iron-based polyoxometalates have been used for amide formation from esters, albeit at higher temperatures. mdpi.com

| Catalyst Type | Key Features | Relevant Reactions | Example |

|---|---|---|---|

| Shvo Catalyst (Ruthenium-based) | Mild reaction conditions, no base required for some reactions. diva-portal.org | Hydrogenation of ketones/aldehydes, dehydrogenation of alcohols. wikipedia.orgdiva-portal.org | Dehydrogenation of 1-phenyl-1,3-propanediol. abo.fi |

| Iron-based Catalysts | Low cost, environmentally friendly. encyclopedia.pubfrontiersin.org | Oxidation, C-C bond formation, amidation of esters. encyclopedia.pubmdpi.com | Iron-based polyoxometalate for amide synthesis. mdpi.com |

Metal-Ligand Cooperative Catalysis

Metal-ligand cooperative (MLC) catalysis represents a sophisticated approach where the ligand actively participates in the reaction mechanism, often through aromatization/dearomatization or amine/amide interconversions. mdpi.comnih.gov This strategy has been successfully applied to the hydrogenation and dehydrogenation of esters. mdpi.com Pincer-type complexes, particularly those with Ru-PNN and Ru-PNP ligand frameworks, have shown remarkable activity in the hydrogenation of esters to alcohols at ambient temperatures. mdpi.com The cooperation between the metal center and the ligand facilitates the activation of substrates under milder conditions. nih.gov For instance, a Ru-PNN pincer complex demonstrated efficient catalytic activity in the dehydrogenative coupling of alcohols to form esters in refluxing diethyl ether. mdpi.com This principle could be extended to the intramolecular or intermolecular reactions of this compound.

Ionic Liquid-Mediated Catalysis

Ionic liquids (ILs) are increasingly utilized as catalysts or reaction media in organic synthesis due to their unique properties, such as low volatility and tunable acidity. scielo.brscielo.br Protic ionic liquids, such as 2-hydroxyethylammonium pentanoate, have been synthesized and investigated for their catalytic activity. researchgate.net These ILs can act as catalysts in reactions like aldol (B89426) condensations, achieving high conversions and selectivities. researchgate.net The catalytic activity can be tuned by modifying the structure of the ionic liquid. researchgate.net Furthermore, ionic liquids can influence the phase equilibrium in reaction mixtures, for example, in systems containing water, alcohol, and the ionic liquid itself, which can be crucial for reaction and separation processes. scielo.bracs.org

Dehydrogenation and Hydrogenation Processes

Dehydrogenation and hydrogenation are fundamental processes in the transformation of pentanoate derivatives. google.comgoogle.com Catalytic hydrogenation of pentanoic acid and its esters can yield valuable products like 1-pentanol (B3423595) and pentyl pentanoate. researchgate.net Various catalysts, including those based on palladium, platinum, nickel, and ruthenium, are employed for these reactions. google.comresearchgate.net For instance, the hydrogenation of levulinate esters to produce pentanoates can be achieved using bifunctional catalysts that possess both acidic and hydrogenation functionalities. google.com

Conversely, dehydrogenation of hydroxy-substituted pentanoates is a key step in certain synthetic pathways. For example, the dehydrogenation of the side chain of cholic acid, a steroid with a pentanoic acid side chain, is catalyzed by acyl-CoA dehydrogenases in biological systems. researchgate.net In chemical catalysis, the Shvo catalyst is effective for the dehydrogenation of alcohols. diva-portal.orgabo.fi The dehydration of hydroxy esters, which can be a competing or desired reaction, can also be facilitated by specific reagents. google.com The hydrogenation of furanic compounds can lead to the formation of 2-hydroxypentanoic acid, which can be further deoxygenated to pentenoic acid and then hydrogenated to pentanoic acid. mdpi.com

Biocatalytic Reaction Mechanisms

Biocatalysis offers a highly selective and environmentally friendly alternative for chemical synthesis. Enzymes can catalyze specific reactions under mild conditions, often with high stereoselectivity.

Aldol Condensation Mechanisms (e.g., 4-hydroxy-3-methyl-2-keto-pentanoate formation)

Aldol condensation is a powerful C-C bond-forming reaction, and aldolases are the enzymes that catalyze these reactions in biological systems. A notable example is the formation of 4-hydroxy-3-methyl-2-keto-pentanoate through the aldol condensation of acetaldehyde (B116499) and α-ketobutyrate. researchgate.netscispace.comtandfonline.com This reaction is a key step in the enzymatic synthesis of 4-hydroxyisoleucine. acs.orgkisti.re.kr The aldolase (B8822740) responsible for this specific condensation has been identified and characterized. researchgate.nettandfonline.com The reaction mechanism involves the enzyme facilitating the nucleophilic attack of an enolate equivalent of one carbonyl compound onto the carbonyl carbon of another. The product, 4-hydroxy-3-methyl-2-keto-pentanoate, can then be further transformed, for instance, by a transaminase to produce the corresponding amino acid. researchgate.netacs.org

| Enzyme | Reaction | Substrates | Product | Significance |

|---|---|---|---|---|

| Aldolase | Aldol Condensation | Acetaldehyde, α-Ketobutyrate | 4-hydroxy-3-methyl-2-keto-pentanoate | Key step in the synthesis of 4-hydroxyisoleucine. researchgate.netscispace.comtandfonline.com |

| Transaminase | Transamination | 4-hydroxy-3-methyl-2-keto-pentanoate, Amino donor | 4-hydroxyisoleucine | Completes the synthesis of the target amino acid. researchgate.netacs.org |

Decarboxylation and Hydration Reactions (e.g., 2-hydroxy-2,4-pentadienoate transformations)

The transformation of 2-hydroxy-2,4-pentadienoate is a key step in the meta-fission pathway for the degradation of aromatic compounds by various bacteria. researchgate.netnih.gov This process involves a sequence of enzymatic reactions, primarily decarboxylation followed by hydration, to convert aromatic precursors into intermediates for the Krebs cycle. nih.gov

The initial step is the decarboxylation of a vinylogous β-keto acid, 2-oxo-3-hexenedioate, which is catalyzed by the enzyme 4-oxalocrotonate decarboxylase (4-OD). nih.govacs.org This reaction requires a magnesium ion (Mg²⁺) as a cofactor and results in the formation of 2-hydroxy-2,4-pentadienoate. nih.govacs.org In many bacteria, such as Pseudomonas putida, the 4-OD enzyme exists in a complex with the subsequent enzyme in the pathway, vinylpyruvate hydratase (VPH). nih.govbeilstein-journals.org This complex facilitates the efficient channeling of the substrate from one active site to the next.

The 2-hydroxy-2,4-pentadienoate generated by 4-OD is then acted upon by VPH (also known as 2-keto-4-pentenoate hydratase or 2-oxopent-4-enoate (B1242333) hydratase). beilstein-journals.orgebi.ac.ukwikipedia.org VPH, a metal-dependent hydratase that optimally uses Manganese (Mn²⁺), catalyzes the hydration of 2-hydroxy-2,4-pentadienoate. ebi.ac.ukebi.ac.uk The reaction proceeds through the conjugate addition of a water molecule to an intermediate, 2-keto-3-pentenoate, ultimately yielding 2-keto-4S-hydroxypentanoate (also known as 4-hydroxy-2-oxopentanoate). nih.govasm.org This product can then be further metabolized by an aldolase to produce pyruvate (B1213749) and acetaldehyde. beilstein-journals.orgnih.gov

In aqueous solutions, 5-halo-substituted 2-hydroxy-2,4-pentadienoates have been observed to rapidly equilibrate with their β,γ-unsaturated ketone forms. For derivatives with chloro and bromo substitutions, a slower conversion to the α,β-isomers is also noted. beilstein-journals.org

Table 1: Key Enzymes in 2-hydroxy-2,4-pentadienoate Transformation

| Enzyme | Abbreviation | EC Number | Function | Cofactor |

|---|---|---|---|---|

| 4-Oxalocrotonate Decarboxylase | 4-OD | 4.1.1.77 | Catalyzes the decarboxylation of 2-oxo-3-hexenedioate to form 2-hydroxy-2,4-pentadienoate. nih.govacs.org | Mg²⁺ nih.gov |

| Vinylpyruvate Hydratase | VPH | 4.2.1.80 | Catalyzes the hydration of 2-hydroxy-2,4-pentadienoate to 2-keto-4S-hydroxypentanoate. nih.govbeilstein-journals.org | Mn²⁺ or Mg²⁺ researchgate.netebi.ac.uk |

Stereospecificity of Enzyme-Catalyzed Reactions

Enzyme-catalyzed reactions involving the transformation of 2-hydroxy-2,4-pentadienoate and its derivatives exhibit a high degree of stereospecificity. This precision is crucial for producing the specific isomers required for subsequent metabolic steps.

The hydration of 2-hydroxy-2,4-pentadienoate by vinylpyruvate hydratase (VPH) is a highly stereoselective process. asm.org Research on VPH from Pseudomonas putida mt-2 (Pp) and Leptothrix cholodnii SP-6 (Lc) has demonstrated this specificity. When the reaction is conducted in deuterium (B1214612) oxide (D₂O), a deuteron (B1233211) is stereospecifically incorporated at both the C-3 and C-5 positions of the product. researchgate.netnih.govnih.gov This indicates a defined mechanism where the enzyme controls the facial selectivity of proton (or deuteron) addition.

A proposed mechanism involves the ketonization of the dienol substrate to an α,β-unsaturated ketone, which places a deuteron at the C-5 position, followed by a conjugate addition of water (or D₂O), which adds a deuteron at the C-3 position. researchgate.netnih.gov The stereochemical outcome remains consistent regardless of the substitution at the C-5 position (e.g., with methyl or chloro groups) or the bacterial source of the enzyme. researchgate.netnih.govnih.gov

For example, the enzymatic conversion of 5-methyl and 5-chloro derivatives of 2-hydroxy-2,4-pentadienoate yields products with specific stereochemistry:

The reaction in D₂O generates (3S,5S)-3,5-[di-D]-2-keto-4S-hydroxyhexanoate. researchgate.netnih.gov

Similarly, the 5-chloro derivative is converted to (3S,5R)-3,5-[di-D]-2-keto-4R-hydroxy-5-chloropentanoate. The designation changes to 4R and 5R due to changes in priority for nomenclature, not a change in the enzyme's mechanism. researchgate.netnih.gov

This stereospecific outcome is consistent with that observed for related enzymes like 2-oxo-hept-4-ene-1,7-dioate hydratase from Escherichia coli C, suggesting a common mechanistic strategy among this group of hydratases. researchgate.netnih.gov Furthermore, the enzyme 4-hydroxy-2-keto-pentanoic acid aldolase from E. coli has been shown to be selective for only one enantiomer of its substrate, racemic 4-hydroxy-2-keto-pentanoic acid. nih.gov

Table 2: Stereochemical Outcomes of VPH-Catalyzed Hydration in D₂O

| Substrate Derivative | Enzyme Source | Product Stereochemistry |

|---|---|---|

| 5-methyl-2-hydroxy-2,4-pentadienoate | P. putida (Pp), L. cholodnii (Lc) | (3S,5S)-3,5-[di-D]-2-keto-4S-hydroxyhexanoate researchgate.netnih.gov |

Application in Specialized Chemical Systems and Materials Research

Ionic Liquid Development and Characterization

Ionic liquids (ILs) are salts with melting points below 100 °C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive for a range of applications. Protic ionic liquids (PILs), formed by the neutralization of a Brønsted acid and a Brønsted base, are a subclass of ILs that are often simpler to synthesize and can be more biodegradable. scielo.brmdpi.com

Synthesis of 2-Hydroxyethylammonium Pentanoate Ionic Liquids

The synthesis of 2-hydroxyethylammonium pentanoate and related ionic liquids is typically achieved through a straightforward acid-base neutralization reaction. scielo.brscielo.br This process involves reacting an amine, such as 2-hydroxyethylamine (also known as monoethanolamine) or its N-methyl derivative, with a carboxylic acid like pentanoic acid. scielo.brscielo.brscielo.br The reaction is generally carried out under controlled temperature conditions with stirring, often in an inert atmosphere to prevent side reactions. scielo.brscielo.br The resulting product is a viscous liquid that can be purified by vacuum evaporation to remove any unreacted starting materials or volatile impurities. nih.gov

The choice of the amine and carboxylic acid allows for the tuning of the resulting ionic liquid's properties. For example, using N-methyl-2-hydroxyethylamine results in the formation of N-methyl-2-hydroxyethylammonium pentanoate. scielo.brscielo.brnist.gov Similarly, variations in the carboxylic acid chain length, such as using formic, acetic, propionic, or butyric acid, lead to the formation of different 2-hydroxyethylammonium carboxylate ionic liquids. scielo.brnih.govmdpi.com

Synthesis of 2-Hydroxyethylammonium Carboxylate Ionic Liquids

| Cation Precursor (Amine) | Anion Precursor (Carboxylic Acid) | Resulting Ionic Liquid |

|---|---|---|

| 2-Hydroxyethylamine (2HEA) | Pentanoic Acid | 2-Hydroxyethylammonium Pentanoate (2HEAPe) scielo.br |

| N-methyl-2-hydroxyethylamine | Pentanoic Acid | N-methyl-2-hydroxyethylammonium Pentanoate (m-2HEAP) scielo.brscielo.br |

| 2-Hydroxyethylamine (2HEA) | Formic Acid | 2-Hydroxyethylammonium Formate (B1220265) (2HEAF) scielo.br |

| 2-Hydroxyethylamine | Propionic Acid | 2-Hydroxyethylammonium Propionate (PIL 02) mdpi.com |

Protic Ionic Liquids (PILs) with Carboxylate Anions

Protic ionic liquids based on the 2-hydroxyethylammonium cation and carboxylate anions are a significant area of research. scielo.brmdpi.commdpi.com These PILs are noted for their potential as environmentally friendly alternatives to conventional organic solvents and other types of ionic liquids. mdpi.com The presence of the hydroxyl group in the cation and the carboxylate group in the anion allows for extensive hydrogen bonding, which significantly influences their physical and chemical properties. researchgate.net

The length of the alkyl chain on the carboxylate anion plays a crucial role in determining the properties of the PIL. scielo.br For instance, studies have shown that increasing the anion chain length can affect properties like viscosity and lubricity. scielo.br The family of 2-hydroxyethylammonium carboxylate PILs includes those with formate, acetate, propionate, butyrate (B1204436), and pentanoate anions. nih.govnist.govmdpi.com

Spectroscopic Analysis of Ionic Liquid Structures

The structural characterization of 2-hydroxyethylammonium pentanoate and related ionic liquids is crucial for understanding their properties and behavior. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are extensively used for this purpose. scielo.brnist.govacs.org

FTIR spectroscopy helps to confirm the formation of the ionic liquid by identifying characteristic vibrational bands. For example, in 2-hydroxyethylammonium pentanoate (2HEAPe), specific bands corresponding to C-O, N-H, and C-N stretching and wagging can be observed, confirming the structure. scispace.com

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the ionic liquid, confirming the proton transfer from the carboxylic acid to the amine and the identity of the resulting cation and anion. nist.govacs.org Diffusion-ordered spectroscopy (DOSY) NMR has also been used to study the self-diffusion of the ions, providing insights into the formation of aggregated structures like micelles or liquid-crystal phases in these ionic liquids. nist.gov

Intermolecular Interactions in Ionic Liquid Systems

The length of the alkyl chain on the anion can influence the packing efficiency and the extent of hydrogen bonding. acs.org Longer alkyl chains can lead to the formation of non-polar domains, resulting in nanostructured organization within the liquid. This can affect macroscopic properties such as density, viscosity, and surface tension. nist.gov Studies on similar systems have highlighted the interplay between packing effects and hydrogen bonding in determining the physical properties of the ionic liquids. acs.org

Ionic Liquids as Solvents and Catalysts in Organic Reactions

The unique properties of 2-hydroxyethylammonium-based ionic liquids make them promising candidates as solvents and catalysts in organic synthesis. Their ability to dissolve a wide range of organic and inorganic compounds, coupled with their potential for recyclability, aligns with the principles of green chemistry. organic-chemistry.org

For instance, 2-hydroxyethylammonium formate has been successfully employed as both a recyclable promoter and reaction medium for the synthesis of β-nitrostyrenes. organic-chemistry.org In this reaction, the ionic liquid facilitates the condensation of nitroalkanes with aldehydes under solvent-free conditions. organic-chemistry.org Similarly, other alcohol-functionalized ionic liquids have been shown to catalyze reactions such as Knoevenagel condensations. nih.gov The bifunctional nature of these PILs, where the cation can act as a proton donor and the anion as a proton acceptor, can be advantageous in catalysis. The use of N-methyl-2-hydroxyethylammonium-based PILs has also been explored in liquid-liquid extraction processes. cambridge.org

Role as Synthetic Intermediates for Complex Molecules

Beyond their direct applications as ionic liquids, compounds structurally related to 2-hydroxyethyl pentanoate can serve as valuable synthetic intermediates in the preparation of more complex molecules. The presence of multiple functional groups—a hydroxyl group and an ester—provides versatile handles for further chemical transformations.

While direct evidence for this compound itself as a widely used intermediate is limited in the searched literature, analogous structures are key in various synthetic pathways. For example, derivatives of pentanoic acid are used in the synthesis of complex natural products like borrelidin. beilstein-journals.org In these syntheses, stereocontrolled introduction of hydroxyl and methyl groups on a pentanoate backbone is a critical step. beilstein-journals.org Furthermore, other hydroxy esters serve as precursors in the synthesis of branched nucleosides and other biologically active compounds. google.com The general reactivity of hydroxy esters allows for their conversion into a variety of other functional groups, making them useful building blocks in multi-step syntheses. ontosight.ai

Precursors for Polyacrylate Copolymers

While the direct polymerization of this compound into a homopolymer is not extensively documented, its structural similarity to well-studied monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) and 2-hydroxyethyl acrylate (B77674) (HEA) provides a strong basis for its use as a comonomer in the synthesis of polyacrylate copolymers. ontosight.aiacs.orgatamanchemicals.com The hydroxyl group is the key functionality, offering a reactive site for creating copolymers with tailored properties.

The incorporation of monomers containing hydroxyl groups, such as HEMA, into polymer chains improves characteristics like adhesion to surfaces, and imparts hydrophilicity, corrosion resistance, and abrasion resistance. ontosight.aiatamanchemicals.comresearchgate.net These monomers readily copolymerize with a variety of other monomers, including styrene (B11656) and butadiene, to create materials with versatile properties for industrial and biomedical applications. ontosight.ai The synthesis of these copolymers can be achieved through various methods, including free-radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for the creation of well-defined polymer architectures. acs.orgrsc.org

A pertinent example demonstrating the incorporation of a pentanoate group onto a polyacrylate backbone is the synthesis of poly[2-(4-pentenoyloxy)ethyl methacrylate] (PPEM). This multimonomer was synthesized via the esterification of poly(2-hydroxyethyl methacrylate) (PHEMA) with 4-pentenoyl chloride. vot.pl This strategy highlights how the pentanoate moiety can be integrated into a pre-formed polymer, suggesting that this compound could be used as a monomer to directly build such features into the polymer backbone during synthesis. The resulting polymer, PPEM, contains reactive side vinyl groups from the pentenoyl moiety, which can be subsequently crosslinked by heat or UV radiation to form a robust network. vot.pl

| Monomer/Precursor | Polymerization Method | Resulting Polymer/Copolymer | Key Properties/Applications | Reference |

|---|---|---|---|---|

| 2-Hydroxyethyl Methacrylate (HEMA) | Free-Radical Polymerization | Poly(HEMA) | Hydrogels for biomedical devices, contact lenses. | atamanchemicals.com |

| HEMA, 1,3-Butadiene, Ethenylbenzene (Styrene) | Copolymerization | HEMA-Butadiene-Styrene Terpolymer | Synthetic rubber with enhanced hydrophilicity and biocompatibility. | ontosight.ai |

| 2-Hydroxyethyl Acrylate (HEA), 2-Methoxyethyl Acrylate (MEA) | RAFT Polymerization | Poly(HEA-co-MEA) | Thermoresponsive copolymers with tunable cloud points. | acs.org |

| Poly(2-hydroxyethyl methacrylate), 4-Pentenoyl Chloride | Esterification (Post-polymerization modification) | Poly[2-(4-pentenoyloxy)ethyl methacrylate] (PPEM) | Crosslinkable multimonomer for creating polymer networks. | vot.pl |

Building Blocks for Modified Peptides and Amino Acids

In the field of peptide chemistry, hydroxy acids are valuable building blocks for creating depsipeptides, which are peptide analogues where one or more amide bonds are replaced by an ester bond. mdpi.commdpi.com This modification significantly alters the chemical and physical properties of the peptide, often leading to increased stability against enzymatic degradation by proteases. nd.edu The incorporation of a hydroxy acid like this compound introduces an ester linkage into the peptide backbone through its carboxylic acid function and presents a free hydroxyl group for further modification.

The synthesis of depsipeptides is a complex process that can be performed in solution or on a solid phase. tandfonline.com It requires specific coupling reagents to facilitate the formation of the ester bond, which is generally more challenging to form than an amide bond. mdpi.com A notable example is the synthesis of phosphonodepsipeptides, where methyl (S)-2-hydroxypentanoate was used as a key building block. beilstein-journals.org This precursor was coupled with an N-Cbz-protected aminophosphonodichloride to form the desired depsipeptide structure, demonstrating the successful incorporation of a hydroxypentanoate unit into a peptide-like molecule. beilstein-journals.org

The rationale for creating such hybrid molecules is to develop novel chemical frameworks that can mimic or modulate biological processes. nd.edu By replacing standard amino acids with hydroxy acid analogues, researchers can fine-tune the conformational properties and biological activity of peptides. nd.edu Recent advances have even explored the in-vivo incorporation of β-hydroxy acids into proteins using engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs, opening a new frontier in the cellular synthesis of modified proteins. nih.govacs.org This research underscores the potential for using a diverse range of hydroxy acids, including α-hydroxy acids like this compound, to create new biomaterials and therapeutic agents. nih.gov

| Hydroxy Acid / Analogue | Application | Synthetic Method | Resulting Structure | Reference |

|---|---|---|---|---|

| Alpha and Beta Hydroxy Acids | Abiotic proto-peptide synthesis | Hydroxy-acid-mediated ester-amide exchange | Depsipeptides | mdpi.com |

| Methyl (S)-2-hydroxypentanoate | Synthesis of Glutathione-analogue | Sequential coupling with aminophosphonodichloride | Phosphonodepsipeptide | beilstein-journals.org |

| L-2-hydroxy-3-methylbutanoic acid (L-Hmb) | Solid-phase synthesis of AM-Toxin I | Solid-phase peptide synthesis (SPPS) | Cyclic Depsipeptide | tandfonline.com |

| β²-Hydroxy Acids | In-vivo protein incorporation | Ribosomal synthesis using an orthogonal aminoacyl-tRNA synthetase | Protein hetero-oligomer with β-ester linkages | nih.govacs.org |

Intermediates in Biosynthetic Pathways of Plant Metabolites

While this compound is not widely documented as a common plant metabolite, its structure is consistent with compounds generated through known biosynthetic pathways for plant volatiles, particularly esters. ebi.ac.uk Plant secondary metabolism generates a vast diversity of compounds, and the formation of esters is a common strategy to produce aromatic and flavor compounds. nih.govnih.gov

The biosynthesis of volatile esters in plants is typically catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govfrontiersin.org These enzymes facilitate the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to an alcohol substrate. Therefore, the formation of this compound would plausibly involve the enzymatic reaction between a pentanoyl-CoA and ethylene (B1197577) glycol. The acyl-CoA precursors are generally derived from the metabolism of fatty acids and amino acids. mdpi.com The pentanoyl moiety would likely originate from fatty acid metabolism.

Plant metabolic pathways are highly interconnected and flexible. nih.govoup.com The major routes, including the shikimate, mevalonate (B85504) (MVA), and lipoxygenase (LOX) pathways, produce the basic skeletons for a multitude of secondary metabolites. mdpi.com Research into the metabolism of related compounds provides evidence for the biological relevance of hydroxylated pentanoic acid structures. For instance, studies on the β-oxidation of ω-phenyl-alkanoic acids have identified 3-hydroxy-5-(phenyl)pentanoic acid as a metabolic intermediate. tandfonline.com Furthermore, metabolic profiling of certain plant species, such as Diospyros rekoi, has identified related compounds like 2-Pentenoic acid in leaf extracts. nih.gov

Although direct evidence for the natural occurrence of this compound is limited, its potential formation fits within the established enzymatic logic of plant biochemistry. The synthesis of plant volatiles often involves enzymes that can act on multiple substrates, leading to a wide array of products. nih.gov The presence of its constituent parts—a C5 acid and a C2 diol—in various biological contexts suggests that this compound could exist as a minor or transient intermediate in the complex network of plant secondary metabolism.

Biochemical Pathways and Enzyme Interactions

Identification in Biological Systems and Metabolome Analysis

While 2-hydroxyethyl pentanoate itself has not been extensively documented in metabolomic studies, its close structural analog, ethyl 2-hydroxypentanoate (B1253771), has been identified as a metabolite in Saccharomyces cerevisiae nih.gov. This suggests that metabolic pathways for the formation and degradation of such esters exist, at least in some organisms. The presence of these compounds can be detected and quantified using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which are essential tools in metabolome analysis for identifying and profiling various metabolites, including pentanoic acid and its derivatives nih.govresearchgate.net.

Furthermore, a structurally related compound, 2-hydroxy-2-(1-hydroxyethyl)pentanoic acid glucoside, has been identified in Arabidopsis thaliana. This discovery points towards the existence of a biosynthetic pathway for C7-necic acids in this plant, even though pyrrolizidine (B1209537) alkaloids, which typically contain such acids, are not found in it researchgate.netresearchgate.net. The identification of such metabolites underscores the importance of comprehensive metabolome analysis in uncovering novel biochemical pathways.

Role in Catabolic Pathways of Aromatic Compounds